molecular formula C7H7BrClNO B1290444 3-Bromo-5-chloro-2-methoxy-4-methylpyridine CAS No. 851607-30-2

3-Bromo-5-chloro-2-methoxy-4-methylpyridine

Cat. No.: B1290444
CAS No.: 851607-30-2
M. Wt: 236.49 g/mol
InChI Key: CRWBHPSHBRYYIS-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methoxy-4-methylpyridine is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyridine ring.

Safety and Hazards

The safety information available indicates that 3-Bromo-5-chloro-2-methoxy-4-methylpyridine may be harmful by inhalation, in contact with skin, and if swallowed .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of cholinergic drugs and modulators of mGluR5 , suggesting potential targets.

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds participate in the synthesis of cholinergic drugs and modulators of mGluR5 , suggesting that it may influence related biochemical pathways.

Result of Action

Similar compounds have been used in the synthesis of cholinergic drugs and modulators of mGluR5 , suggesting potential therapeutic effects.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-chloro-2-methoxy-4-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific binding sites on the enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, which are crucial for cell communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme modulation or gene expression changes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . The specific enzymes and cofactors involved in the metabolism of this compound play a crucial role in determining its biochemical activity and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues or cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can impact its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination and chlorination of 2-methoxy-4-methylpyridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-chloro-2-methoxy-4-methylpyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-2-methoxy-4-methylpyridine
  • 5-Chloro-2-methoxy-4-methylpyridine
  • 3-Bromo-5-chloro-4-methylpyridine

Comparison: Compared to its analogs, 3-Bromo-5-chloro-2-methoxy-4-methylpyridine is unique due to the specific combination of substituents on the pyridine ringFor instance, the presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-chloro-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWBHPSHBRYYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630888
Record name 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851607-30-2
Record name 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20.2 g (114 mmol) of N-bromosuccinimide was charged to a N,N-dimethylformamide (DMF) 15 ml solution of 7.2 g (46 mmol) of 5-chloro-2-methoxy-4-methylpyridine, followed by stirring at 50° C. for 20 hours. A diluted sodium thiosulfate aqueous solution was added to the reaction solution, and the aqueous layer was extracted with diethyl ether. The organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate and subjected to filtration on the pad of a silica gel cake, and the solvent was distilled off under reduced pressure to obtain 10.6 g (yield: 97%) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine (melting point: 44 to 45° C.).
Quantity
20.2 g
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7.2 g
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15 mL
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sodium thiosulfate
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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O=S([O-])([O-])=S
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Synthesis routes and methods III

Procedure details

3-bromo-2-methoxy-4-methylpyridine (100 mg) was added to DMF (575 μL). NCS (72.5 mg) was added to the solution, and the mixture was stirred at 80° C. for three hours. The reaction mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%) to give the title compound (100 mg).
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100 mg
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575 μL
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72.5 mg
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